Ax1/Mer-IN-1
Description
Properties
Molecular Formula |
C21H22ClFN6O3 |
|---|---|
Molecular Weight |
460.89 |
IUPAC Name |
(R)-2(5)-Amino-5(6)-chloro-5(5)-fluoro-1(1)-(2-hydroxyethyl)-1(3),4,7-trimethyl-1(1)H-3-oxa-7-aza-2(2,6)-pyrazina-1(4,5)-pyrazola-5(1,2)-benzenacyclooctaphan-6-one |
InChI |
InChI=1S/C21H22ClFN6O3/c1-10-16-14-8-25-19(24)20(26-14)32-11(2)17-12(4-5-13(23)18(17)22)21(31)28(3)9-15(16)29(27-10)6-7-30/h4-5,8,11,30H,6-7,9H2,1-3H3,(H2,24,25)/t11-/m1/s1 |
InChI Key |
VFRJEYJOQSRCNK-LLVKDONJSA-N |
SMILES |
FC1=CC=C2C([C@@H](C)OC3=C(N)N=CC(C4=C(CN(C)C2=O)N(CCO)N=C4C)=N3)=C1Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Compound 1; Ax1/MerIN1; Ax1/MerIN-1; Ax1/Mer-IN1; Ax1/Mer-IN-1 |
Origin of Product |
United States |
Mechanistic Characterization of Ax1/mer in 1 As a Dual Axl/mer Rtk Inhibitor
Molecular Target Engagement and Selectivity Profiling of Axl/Mer-IN-1
Axl and Mer are transmembrane receptor tyrosine kinases that are often overexpressed in various cancer types, including but not limited to, non-small cell lung cancer, glioblastoma, and breast cancer. nih.gov Their activation, typically initiated by the ligand Growth Arrest-Specific 6 (Gas6), leads to receptor dimerization and autophosphorylation of specific tyrosine residues within their intracellular kinase domains. nih.govfrontiersin.org This autophosphorylation creates docking sites for various downstream signaling proteins, thereby initiating intracellular signaling cascades. nih.govfrontiersin.org
Axl/Mer-IN-1 is designed to competitively bind to the ATP-binding pocket of the Axl and Mer kinase domains. This action prevents the autophosphorylation necessary for receptor activation, effectively blocking the initiation of downstream signaling. The selectivity profile of such inhibitors is a critical aspect of their preclinical evaluation. For instance, some inhibitors demonstrate high potency and selectivity for Axl and Mer over other kinases, which is crucial for minimizing off-target effects. frontiersin.orgacs.org The dual inhibition of both Axl and Mer is considered a valuable strategy, as studies have shown that the inhibition of one can sometimes lead to the upregulation and activation of the other, providing a compensatory survival signal for cancer cells. frontiersin.org
Downstream Signaling Pathway Modulation by Axl/Mer-IN-1
The inhibition of Axl and Mer by Axl/Mer-IN-1 results in the significant modulation of several key intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and migration.
Perturbation of PI3K/Akt Signaling in Axl/Mer Research
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and proliferation. aacrjournals.orgmdpi.com Upon activation, Axl and Mer can recruit the p85 regulatory subunit of PI3K, leading to the activation of Akt. nih.govaacrjournals.org Activated Akt then phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell cycle progression. nih.govmdpi.com
Research has consistently shown that inhibition of Axl and Mer leads to a significant reduction in Akt phosphorylation. nih.govkarger.com This deactivation of the PI3K/Akt pathway is a primary mechanism through which Axl/Mer inhibitors induce apoptosis and inhibit the growth of cancer cells. nih.gov For example, in preclinical models of hepatocellular carcinoma and non-small cell lung cancer, Axl inhibition has been shown to suppress tumor growth by downregulating the PI3K/Akt signaling pathway. mdpi.comkarger.com
Disruption of MAPK/Erk Cascade Dynamics by Axl/Mer Inhibition
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (Erk) pathway is another critical signaling route that is often hyperactivated in cancer, leading to increased cell proliferation and survival. aacrjournals.org Axl and Mer activation can lead to the stimulation of the MAPK/Erk pathway, often through the recruitment of the adapter protein Grb2. nih.govfrontiersin.orgaacrjournals.org
Inhibition of Axl and Mer has been demonstrated to effectively block the phosphorylation and activation of Erk. nih.gov This disruption of the MAPK/Erk cascade contributes to the anti-proliferative effects of Axl/Mer inhibitors. dovepress.com In some cancer models, the complete inactivation of both the PI3K/Akt and MAPK/Erk pathways requires the dual inhibition of Axl/Mer, highlighting the interconnectedness of these signaling networks. nih.gov
Influence on NF-κB and mTORC1 Signaling in Axl/Mer-IN-1 Studies
The Nuclear Factor-kappa B (NF-κB) and the mechanistic Target of Rapamycin Complex 1 (mTORC1) are two other important signaling hubs that are influenced by Axl and Mer activity. NF-κB is a transcription factor that plays a key role in inflammation, immunity, and cell survival by upregulating the expression of anti-apoptotic proteins like Bcl-2 and survivin. mdpi.comnih.gov mTORC1 is a central regulator of cell growth, proliferation, and metabolism. nih.gov
Studies have shown that Axl activation can lead to the activation of both NF-κB and mTORC1, often in an Akt-dependent manner. nih.govnih.gov Axl-induced NF-κB activation can promote cell survival, while mTORC1 activation contributes to cell growth and proliferation. nih.govnih.gov Consequently, inhibition of Axl and Mer can lead to the downregulation of these pathways, further contributing to the anti-tumor effects of these inhibitors. For instance, in mesangial cells, Axl-mediated activation of NF-κB and mTORC1 was shown to be mutually codependent and downstream of Akt activation. nih.govnih.gov
Cellular Responses to Axl/Mer-IN-1 Treatment in Preclinical Models
The modulation of the aforementioned signaling pathways by Axl/Mer-IN-1 culminates in significant cellular responses, primarily impacting cell proliferation and survival.
Mechanistic Analysis of Cell Proliferation and Survival Modulation
The primary cellular outcomes of Axl/Mer-IN-1 treatment are the inhibition of cell proliferation and the induction of apoptosis. By blocking the pro-survival signals from the PI3K/Akt and MAPK/Erk pathways, Axl/Mer inhibitors remove the survival advantage of cancer cells, leading to programmed cell death. nih.govnih.gov The downregulation of NF-κB activity further contributes to this by reducing the expression of anti-apoptotic proteins. mdpi.comnih.gov
The inhibition of proliferative signals from the MAPK/Erk and PI3K/Akt/mTORC1 pathways directly halts the cell cycle and prevents cancer cells from dividing. aacrjournals.orgnih.gov In various preclinical cancer models, treatment with Axl/Mer inhibitors has been shown to lead to a dose-dependent decrease in cell viability and an increase in apoptotic markers. nih.govnih.gov
Table 1: Impact of Axl/Mer Inhibition on Downstream Signaling and Cellular Response
| Pathway/Response | Effect of Axl/Mer Inhibition | Key Mediators | Cellular Outcome |
| PI3K/Akt Signaling | Decreased Phosphorylation of Akt | PI3K, Akt | Inhibition of Survival, Induction of Apoptosis |
| MAPK/Erk Cascade | Decreased Phosphorylation of Erk | Grb2, MEK, Erk | Inhibition of Proliferation |
| NF-κB Signaling | Decreased NF-κB Activation | IκB, NF-κB | Inhibition of Anti-apoptotic Gene Expression |
| mTORC1 Signaling | Decreased mTORC1 Activity | Akt, mTORC1 | Inhibition of Cell Growth and Proliferation |
| Cell Proliferation | Inhibition | Cyclins, CDKs | Cell Cycle Arrest |
| Cell Survival | Decreased | Bcl-2 family proteins, Caspases | Induction of Apoptosis |
Investigation of Cell Migration and Invasion Pathways under Axl/Mer Inhibition
Specific research studies detailing the direct effects of Axl/Mer-IN-1 on cell migration and invasion pathways have not been made publicly available. However, based on its validated mechanism as a dual Axl/Mer inhibitor, its expected impact can be inferred from the known functions of these kinases.
The Axl and Mer signaling pathways are well-established drivers of cell migration, invasion, and metastasis. nih.govnih.gov Inhibition of Axl has been shown to reduce the migration and invasion of various cancer cells, including those in non-small cell lung cancer (NSCLC) and breast cancer. epo.org This effect is often mediated through the downregulation of proteins like matrix metalloproteinase-9 (MMP-9), an enzyme that breaks down the extracellular matrix, facilitating cell movement. nih.gov Furthermore, Axl activation is linked to transcriptional programs that enhance a migratory phenotype. dovepress.com For instance, transcription factors such as myeloid zinc finger 1 (MZF1) can upregulate Axl, leading to increased invasion and metastasis. nih.gov Therefore, by inhibiting Axl and Mer, Axl/Mer-IN-1 is hypothesized to disrupt these signaling cascades, thereby reducing the migratory and invasive capacity of cells dependent on this pathway.
Induction of Apoptosis in Axl/Mer-IN-1-Treated Cell Systems
While specific studies on apoptosis induction by Axl/Mer-IN-1 are not present in the public domain, the role of its targets, Axl and Mer, in cell survival is extensively documented. These kinases activate potent anti-apoptotic and proliferative signaling pathways, most notably the PI3K/Akt and MAPK/ERK pathways. epo.orgnih.gov
Activation of these pathways leads to the upregulation of anti-apoptotic proteins (like Bcl-2) and the inactivation of pro-apoptotic proteins (like BAD), ultimately protecting cells from programmed cell death. frontiersin.org Consequently, the inhibition of Axl and Mer is a recognized strategy for promoting apoptosis. nih.gov In research involving other Axl inhibitors, their application has led to increased apoptosis in cancer cells. frontiersin.orgembopress.org For example, in certain leukemia cells, Axl inhibition resulted in reduced levels of the anti-apoptotic protein Mcl-1, triggering cell death. frontiersin.org In esophageal adenocarcinoma cells, silencing Axl restored sensitivity to TRAIL-mediated apoptosis. frontiersin.org Based on this evidence, it is anticipated that Axl/Mer-IN-1, through its inhibitory action on Axl and Mer, would suppress these pro-survival signals and lower the threshold for apoptosis in treated cell systems.
Impact on Epithelial-Mesenchymal Transition (EMT) Processes in Research
There is no specific published research on the impact of Axl/Mer-IN-1 on epithelial-mesenchymal transition (EMT). However, the Axl receptor tyrosine kinase is a known and critical mediator of EMT, a cellular program where epithelial cells acquire mesenchymal characteristics, such as increased motility and invasiveness. nih.govoncotarget.com
Axl expression is strongly associated with a mesenchymal phenotype and is often upregulated during EMT. nih.govoncotarget.com A positive feedback loop may exist where EMT-associated transcription factors (like Snail and Slug) increase Axl expression, and Axl signaling in turn helps maintain the mesenchymal state. nih.gov Studies using other Axl inhibitors have demonstrated that blocking Axl signaling can reverse EMT. oncotarget.com This reversal is characterized by the upregulation of epithelial markers (e.g., E-cadherin) and the downregulation of mesenchymal markers, leading to reduced invasive properties. oncotarget.com Given the integral role of Axl in sustaining a mesenchymal phenotype, it is a primary expectation that Axl/Mer-IN-1 would function to inhibit or reverse EMT processes in relevant research models. nih.govnih.gov
Table 2: Compound Names Mentioned
| Compound Name | Description |
|---|---|
| Axl/Mer-IN-1 | A dual inhibitor of Axl and Mer receptor tyrosine kinases, also inhibiting CSF1R. |
Advanced Preclinical Research Modalities for Axl/mer in 1 Elucidation
In Vitro Cellular Model Systems for Axl/Mer-IN-1 Characterization
In vitro models provide a controlled environment to dissect the specific cellular and molecular consequences of Axl and Mer inhibition by Axl/Mer-IN-1. These systems are foundational for confirming target engagement, assessing functional outcomes, and understanding downstream signaling events.
The discovery of potent and selective dual Axl/Mer inhibitors often begins with high-throughput screening (HTS) campaigns. youtube.com These large-scale assays are designed to rapidly evaluate extensive compound libraries for their ability to modulate Axl and Mer activity. A typical HTS workflow for identifying a compound like Axl/Mer-IN-1 involves several key stages:
Assay Development: Robust and miniaturized assays are established, often in 384-well or 1536-well plate formats. nih.gov These can be biochemical assays using purified Axl and Mer kinase domains to measure direct enzymatic inhibition or cell-based assays that measure a downstream event of kinase activation. nih.govarcusbio.com
Primary Screening: The compound library is screened at a single concentration to identify initial "hits" that exhibit significant inhibitory activity against the Axl/Mer target. youtube.com
Hit Confirmation and Counterscreening: Initial hits are re-tested to confirm their activity. Counterscreens are crucial to eliminate false positives, such as compounds that interfere with the assay technology itself. youtube.com For Axl/Mer inhibitors, counterscreens can also differentiate between direct kinase inhibitors and receptor antagonists that block the binding of the ligand, Gas6. nih.gov
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations to determine their potency, typically expressed as an IC50 value (the concentration required to inhibit 50% of the kinase activity).
One established HTS approach utilizes a cell-based, high-content imaging assay. For instance, a screen could be established in a human non-small cell lung carcinoma (NSCLC) cell line, such as NCI-H1299, which has high AXL expression. nih.gov The readout for this assay could be the phosphorylation level of a key downstream signaling protein like AKT, providing a functional measure of Axl pathway inhibition. nih.gov
Following initial discovery, Axl/Mer-IN-1 is subjected to a battery of phenotypic and functional assays across a diverse panel of cancer cell lines to understand its biological effects. Axl and Mer are overexpressed in numerous solid tumors, including NSCLC, breast cancer, and glioblastoma, making cell lines from these cancers relevant for study. nih.govaacrjournals.org These assays assess the impact of Axl/Mer inhibition on various cancer-related phenotypes.
Common functional assays include:
Cell Viability and Growth: Assays like the MTT assay are used to determine if Axl/Mer-IN-1 reduces the viability or long-term growth of cancer cells. Studies have shown that RNAi-mediated silencing of Axl or Mer can reduce the viability and growth of NSCLC cells. nih.govepa.gov
Apoptosis Induction: Inhibition of Axl and Mer can promote programmed cell death (apoptosis). This is often measured by quantifying apoptotic markers like cleaved PARP or using assays like YO-PRO-1/PI staining. researchgate.net Knockdown of Mer or Axl has been shown to improve the sensitivity of NSCLC cells to chemotherapeutic agents by promoting apoptosis. epa.govresearchgate.net
Migration and Invasion: Axl signaling is strongly linked to cell migration and invasion, which are key processes in metastasis. nih.govnih.gov Scratch assays or transwell migration assays (Boyden chambers) are used to quantify the effect of Axl/Mer-IN-1 on the migratory and invasive capacity of cancer cells. aacrjournals.org
Colony Formation: To assess the long-term impact on cell proliferation and survival, colony formation assays are performed. A significant reduction in the ability of single cells to form colonies in the presence of an inhibitor like Axl/Mer-IN-1 indicates a potent anti-proliferative effect. epa.gov
The table below summarizes representative findings from functional assays upon Axl/Mer inhibition in various cancer cell lines.
| Cell Line | Cancer Type | Assay | Observed Effect of Axl/Mer Inhibition |
| A549 | Non-Small Cell Lung Cancer | Apoptosis Assay (YO-PRO-1/PI) | Increased apoptosis, enhanced chemosensitivity researchgate.net |
| H1299 | Non-Small Cell Lung Cancer | Cell Viability | Reduced long-term growth nih.gov |
| MDA-MB-231 | Triple-Negative Breast Cancer | Migration Assay | Decreased cell motility and invasiveness aacrjournals.org |
| Various | Non-Small Cell Lung Cancer | Colony Formation | Significantly reduced colony formation epa.gov |
To confirm that Axl/Mer-IN-1 engages its intended targets and to map its impact on downstream signaling, quantitative analysis of protein phosphorylation is essential. Axl and Mer are receptor tyrosine kinases that, upon activation by their ligand Gas6, autophosphorylate specific tyrosine residues on their intracellular domains. nih.govresearchgate.net This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades. nih.gov
Western blotting is a standard technique used to assess the phosphorylation status of Axl, Mer, and key signaling nodes. nih.gov For example, cells are treated with Axl/Mer-IN-1 before stimulation with Gas6. Cell lysates are then analyzed using antibodies specific to the phosphorylated forms of proteins. Inhibition by Axl/Mer-IN-1 would be expected to block the Gas6-induced phosphorylation of Axl and Mer. researchgate.netnih.gov
Key downstream signaling pathways regulated by Axl and Mer include:
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of Axl or Mer typically leads to a decrease in the phosphorylation of AKT. nih.govnih.gov
MAPK/ERK Pathway: This pathway is also involved in cell proliferation and survival. Reduced phosphorylation of ERK1/2 is another hallmark of effective Axl/Mer inhibition. nih.gov
More advanced, large-scale methods like mass spectrometry-based quantitative phosphoproteomics can provide a global and unbiased view of the signaling network changes induced by Axl/Mer-IN-1. nih.gov Such studies have identified over a thousand phosphotyrosine sites regulated by Axl activation, revealing extensive crosstalk with other receptor tyrosine kinases like EGFR and EPHA2. nih.gov A specific Axl inhibitor, R428, has been used in such studies to confirm that observed phosphorylation changes are dependent on Axl kinase activity. nih.gov
| Protein Target | Pathway | Effect of Axl/Mer Inhibition | Method of Analysis |
| Axl | TAM RTK Signaling | Decreased autophosphorylation | Western Blot, Mass Spectrometry nih.govnih.gov |
| Mer | TAM RTK Signaling | Decreased autophosphorylation | Western Blot nih.gov |
| AKT | PI3K/AKT Survival Pathway | Decreased phosphorylation | Western Blot, HTS Assay nih.govnih.gov |
| ERK1/2 | MAPK/ERK Proliferation Pathway | Decreased phosphorylation | Western Blot nih.gov |
| EPHA2 | RTK Crosstalk | Decreased phosphorylation | Mass Spectrometry, Western Blot nih.gov |
Inhibition of Axl and Mer signaling can lead to significant changes in gene expression programs within cancer cells. Transcriptomic analysis, typically using techniques like RNA sequencing (RNA-seq), provides a comprehensive, genome-wide view of these changes. This approach helps to identify the downstream genes and pathways that are modulated by Axl/Mer-IN-1 and can reveal deeper insights into its mechanism of action.
Axl expression, in particular, is strongly associated with an epithelial-to-mesenchymal transition (EMT) phenotype, which is linked to increased motility, invasion, and drug resistance. nih.gov Axl has been shown to control the expression of key EMT-related transcription factors like SNAI1/2 and TWIST1/2. nih.gov Therefore, a key focus of transcriptomic analysis of Axl/Mer-IN-1 would be to determine if it can reverse EMT-associated gene signatures.
Furthermore, global gene expression profiling in genetically modified models, such as Axl-/-Mertk-/- mice, has revealed that TAM receptor signaling is crucial for maintaining the expression of core macrophage signature genes. nih.gov This highlights the role of Axl and Mer in immune cell function. Analyzing the transcriptomic changes in immune cells treated with Axl/Mer-IN-1 could therefore elucidate its immunomodulatory potential.
In Vivo Mechanistic Models Utilizing Axl/Mer Inhibition
While in vitro studies are crucial for initial characterization, in vivo models are indispensable for understanding the physiological and therapeutic effects of Axl/Mer-IN-1 in a complex biological system. These models are particularly important for dissecting the distinct and overlapping functions of Axl and Mer.
Genetically engineered mouse models (GEMMs) are powerful tools for elucidating the specific roles of genes in vivo. biomolther.orgresearchgate.net To understand the functions of Axl and Mer, researchers have developed mice with targeted deletions (knockouts) of the Axl and Mertk (the gene encoding Mer) genes, both individually and in combination. frontiersin.org
Single Knockout Models (Axl-/- or Mertk-/-): These models help to dissect the individual contributions of each receptor.
Double Knockout Models (Axl-/-Mertk-/-): These models are critical for understanding the cooperative and redundant functions of Axl and Mer.
Organ-Specific Research Models to Understand Axl/Mer Regulatory Roles (e.g., Hepatic, Hematopoietic Systems)
The multifaceted roles of Axl and Mer receptor tyrosine kinases (RTKs) necessitate the use of specialized organ-specific research models to dissect their regulatory functions. In vivo studies, particularly those involving genetically modified mice, have been instrumental in clarifying the distinct and sometimes opposing roles of these receptors in organs such as the liver and within the hematopoietic system.
Hepatic System:
In the liver, Axl and Mer are predominantly expressed in resident macrophages known as Kupffer cells and in endothelial cells. nih.govlife-science-alliance.org Research using mouse models with genetic deletions of Axl and/or Mertk has revealed their critical function in maintaining liver homeostasis. As these knockout mice age, they spontaneously develop significant liver disease, marked by an accumulation of apoptotic cells and heightened immune activation. nih.govnih.gov This underscores the essential role of TAM receptors in the clearance of apoptotic cells within the liver.
Further studies using acute and chronic liver injury models have highlighted the divergent functions of Axl and Mer. In settings of acute injury, Mer is crucial for the phagocytosis of apoptotic hepatocytes, and both Axl and Mer work in concert to suppress the production of inflammatory cytokines. nih.govlife-science-alliance.org However, in a model of acetaminophen-induced liver damage, Axl was found to have a unique, protective role in mitigating the injury. nih.govlife-science-alliance.org Conversely, in a chronic injury model leading to fibrosis, Axl was shown to exacerbate the condition. nih.govnih.gov These findings demonstrate that the specific roles of Axl and Mer can be context-dependent, varying with the nature and duration of the hepatic challenge.
| Model System | Key Findings | Reference |
| Aged Axl-/-Mertk-/- Mice | Spontaneous development of liver disease, characterized by a 10-fold increase in apoptotic cells and immune activation. | nih.gov |
| Acute Hepatic Injury Models | Mer is critical for phagocytosis of apoptotic hepatocytes; Axl and Mer cooperatively inhibit cytokine production. | nih.govlife-science-alliance.org |
| Acetaminophen Intoxication Model | Axl plays a unique role in mitigating liver damage. | nih.govlife-science-alliance.org |
| Chronic Fibrosis Model | Axl signaling exacerbates fibrosis. | nih.govnih.gov |
Hematopoietic System:
Within the hematopoietic system, Axl and Mer are vital for the proper function and maintenance of various immune cell populations. nih.gov Studies in the thymus, a primary lymphoid organ, have shown that both Axl and Mer are co-expressed by a specialized population of highly phagocytic macrophages. nih.govfrontiersin.org Genetic inactivation of both receptors in mice leads to a dramatic accumulation of apoptotic thymocytes, which are normally eliminated during T-cell selection. nih.govfrontiersin.org
Unexpectedly, these double-mutant mice also exhibit a severe reduction in the total number of these specialized thymic macrophages. frontiersin.org This deficit is not confined to the thymus, as similar reductions in highly phagocytic macrophage populations are observed in the spleen and bone marrow. frontiersin.org The consequences of this macrophage deficit are pleiotropic, leading to dysregulation of hemoglobin turnover and iron metabolism, ultimately resulting in anemia. frontiersin.org These findings indicate that concerted signaling through Axl and Mer is required for the differentiation and maintenance of tissue-resident macrophage populations throughout the body. In the context of hematological malignancies, Axl is frequently overexpressed in acute myeloid leukemia (AML) and is associated with a poor prognosis, highlighting its role in hematopoietic progenitor cells. mdpi.comnih.gov
| Tissue/System | Key Findings | Reference |
| Thymus | Axl and Mer are essential for the clearance of apoptotic thymocytes by specialized macrophages. | nih.govfrontiersin.org |
| Thymus, Spleen, Bone Marrow | Concerted Axl/Mer signaling is required for the maintenance of highly phagocytic macrophage populations. | frontiersin.org |
| Hematopoietic System (General) | Dysregulation of Axl/Mer leads to impaired iron metabolism and anemia. | frontiersin.org |
| Hematopoietic Malignancies (AML) | AXL is highly expressed in AML blasts and leukemic stem cells, correlating with poor prognosis. | mdpi.com |
Analysis of Immune Cell Modulation and Phagocytic Processes in vivo
A primary and evolutionarily conserved function of Axl and Mer is the regulation of innate immunity, particularly through the process of phagocytosis, also known as efferocytosis when the target is an apoptotic cell. nih.govnih.gov This process is fundamental for tissue homeostasis and preventing autoimmunity.
The mechanism involves a tripartite bridge where the TAM ligands, Growth arrest-specific 6 (Gas6) or Protein S (Pros1), bind to phosphatidylserine (B164497) (PtdSer) exposed on the surface of apoptotic cells. nih.govnih.gov This complex is then recognized by Axl and/or Mer on the surface of phagocytes, such as macrophages and dendritic cells, triggering the engulfment of the dead cell. nih.govfrontiersin.org In vivo models have unequivocally demonstrated that Mer is especially critical for this process in nearly all phagocytic macrophages. nih.govnih.gov For instance, bone marrow-derived macrophages (BMDMs) from Mertk-/- mice show a profound defect in Gas6-dependent phagocytosis of apoptotic cells. nih.gov Similarly, mice lacking both Axl and Mer exhibit a marked failure to clear apoptotic cells in tissues with high cell turnover, like the thymus. nih.gov
Beyond their role in clearing apoptotic cells, Axl and Mer are pivotal modulators of the immune response. They act as cell-intrinsic negative feedback inhibitors, dampening inflammatory signaling from Toll-like receptors (TLRs) and cytokine receptors in dendritic cells and macrophages. nih.govnih.gov This anti-inflammatory function is crucial for preventing excessive tissue damage during an immune response. For example, MerTK signaling in tumor-associated leukocytes has been shown to suppress acute inflammatory cytokines like IL-12 and IL-6, while inducing "wound healing" cytokines such as IL-10, thereby promoting tumor growth. jci.org Axl, in particular, has been implicated in mechanisms of immune evasion in cancer by modulating the tumor microenvironment and promoting the exclusion of T cells. nih.gov
| Process | Key Research Findings | Model System | Reference(s) |
| Phagocytosis (Efferocytosis) | Mer is essential for TAM ligand-dependent phagocytosis of apoptotic cells. | Glucocorticoid-treated bone marrow-derived macrophages (BMDMs) from Mertk-/- and Axl-/-Mertk-/- mice. | nih.gov |
| Phagocytosis (Efferocytosis) | Axl and Mer act cooperatively to mediate macrophage phagocytosis of apoptotic thymocytes. | Axl-/-Mertk-/- mutant mice. | nih.govfrontiersin.org |
| Immune Modulation | Axl and Mer act as negative feedback inhibitors of Toll-like and cytokine receptor signaling. | Dendritic cells and macrophages. | nih.govnih.gov |
| Immune Modulation in Tumors | MerTK signaling in tumor-associated CD11b+ leukocytes dampens acute inflammatory cytokines (IL-12, IL-6) and induces wound healing cytokines (IL-10, Gas6). | Syngeneic mouse models of breast cancer, melanoma, and colon cancer in MerTK-/- mice. | jci.org |
| Immune Evasion | AXL signaling regulates the secretion of chemokines, modulates the expression of MHC-I and PD-L1, and contributes to T-cell exclusion. | R428-treated tumor-bearing mice. | nih.gov |
Investigation of Receptor Cross-Talk and Pathway Redundancy in vivo
The signaling outcomes of Axl and Mer activation are complicated by extensive cross-talk with other receptor systems and a degree of functional redundancy among the TAM family members. Investigating these interactions in vivo is crucial for understanding the net biological effect of targeting these kinases.
Receptor Cross-Talk:
Axl has been shown to engage in direct cross-talk with other non-TAM receptor tyrosine kinases. This can occur through heterodimerization, where Axl forms a complex with another receptor, leading to altered downstream signaling. nih.gov An important example is the interaction between Axl and members of the ErbB family, such as the epidermal growth factor receptor (EGFR). In certain breast cancer models, Axl can bind directly to EGFR, MET, and PDGFR. nih.gov This cross-talk can create bypass signaling routes, contributing to resistance against therapies that target a single receptor. nih.govnih.gov For instance, dimerization of Axl with HER3 has been demonstrated to bypass HER2 signaling inhibition in breast cancer cells. nih.gov
There is also evidence of molecular cross-talk between Mer and integrins. For the efficient phagocytosis of apoptotic cells, Mer signaling has been shown to require cooperation with αvβ5 integrin. biologists.com This suggests that signals originating from Mer and integrin-based adhesion converge on common downstream pathways to amplify the internalization signals necessary for engulfment. biologists.com
Pathway Redundancy:
While Axl and Mer have distinct roles in certain contexts, they also exhibit functional redundancy. This is evident from studies where the genetic deletion of a single TAM receptor may have a mild phenotype, whereas the combined loss of two or three members results in severe pathologies, such as the profound autoimmune state seen in Tyro3/Axl/Mer triple-knockout mice. jci.org This redundancy implies that in some situations, one TAM receptor can compensate for the absence of another.
Within the TAM family itself, cross-phosphorylation can occur, suggesting the formation of heterodimers (e.g., Axl-Mer). jci.org The specific composition of these dimers can likely influence the downstream signaling cascade. nih.gov This interplay means that inhibiting only one receptor might not be sufficient to block the pathway if another family member can compensate. The existence of both unique and overlapping functions for Axl and Mer has significant implications for the development of targeted inhibitors like Axl/Mer-IN-1, suggesting that dual inhibition may be more effective than targeting a single receptor in many disease contexts. nih.gov
| Interaction Type | Interacting Partners | Biological Context | Key Finding | Reference(s) |
| Receptor Cross-Talk | Axl and EGFR, MET, PDGFR | Cancer (e.g., breast cancer) | Axl can dimerize with non-TAM RTKs, creating bypass signaling pathways that contribute to therapeutic resistance. | nih.gov |
| Receptor Cross-Talk | Mer and αvβ5 integrin | Phagocytosis of apoptotic cells | Molecular crosstalk is required for efficient engulfment, with signals converging on a common downstream pathway. | biologists.com |
| Receptor Cross-Talk | Axl and ERBB3 | Melanoma | Cross-talk between Axl and ERBB3 regulates the formation of invadopodia, structures involved in cell invasion. | aacrjournals.orgweizmann.ac.il |
| Pathway Redundancy | Axl and Mer | General Homeostasis, Immunity | Axl and Mer have overlapping functions in clearing apoptotic cells and regulating immunity; loss of both leads to more severe phenotypes than single knockouts. | nih.govjci.org |
| Intra-Family Cross-Talk | Axl, Mer, Tyro3 | General TAM signaling | Cross-phosphorylation between TAM family members suggests heterodimerization and complex signaling regulation. | jci.org |
Structure Activity Relationship Sar Studies and Rational Design Principles for Axl/mer Inhibitors
Identification of Key Pharmacophoric Features for Axl/Mer RTK Binding
A pharmacophore model outlines the essential molecular features necessary for a compound's biological activity. researchgate.net For Axl and Mer inhibitors, several key pharmacophoric features have been identified through structural and computational studies.
A crucial interaction for many kinase inhibitors is the formation of hydrogen bonds with the hinge region of the kinase domain, which connects the N- and C-lobes of the kinase. researchgate.netnih.gov In the case of Axl and Mer, the hinge region includes residues like Pro621, Phe622, and Met623 in Axl. nih.gov Inhibitors are often designed to present hydrogen bond donors and acceptors that can interact with the backbone of these hinge residues.
Another critical pharmacophoric element is the ability to interact with the highly conserved DFG (Asp-Phe-Gly) motif. The conformation of this motif, either "DFG-in" (active) or "DFG-out" (inactive), plays a significant role in kinase activity and inhibitor binding. frontiersin.org Type II inhibitors, for instance, bind to the DFG-out conformation, accessing an allosteric pocket adjacent to the ATP-binding site. This interaction often involves a salt bridge with the aspartate residue (Asp690 in Axl) of the DFG motif. researchgate.netnih.govnih.gov
Furthermore, the solvent-exposed region offers opportunities to introduce moieties that can improve solubility and other drug-like properties without compromising binding affinity. researchgate.netaacrjournals.org The furanopyrimidine scaffold, for example, provides multiple access points for chemical modification to optimize interactions with different parts of the binding pocket. acs.orgacs.orgnih.gov
A ligand-based pharmacophore model was generated using a macrocyclic inhibitor, which highlighted the importance of specific features for Axl kinase binding. mdpi.com This model included aromatic rings, hydrogen bond acceptors and donors, and hydrophobic features, which were then used to screen for new potential inhibitors. mdpi.com
Optimization Strategies for Enhanced Target Engagement and Specificity of Inhibitors
A significant challenge in designing Axl/Mer inhibitors is achieving selectivity, not only against other kinase families but also among the TAM family members themselves, due to the high homology in their ATP-binding sites. nih.govosti.gov
One key optimization strategy involves exploiting differences in the conformational dynamics between Axl and Mer. nih.govosti.gov Although their binding sites are similar, subtle differences in flexibility and the conformational states they can adopt can be leveraged to design selective inhibitors.
Structure-based drug design is a powerful optimization strategy. For instance, the discovery of a series of 7-aryl-2-anilino-pyrrolopyrimidines as potent Axl/Mer inhibitors was guided by docking studies. researchgate.netnih.gov These studies suggested that a salt bridge formation between the aniline (B41778) nitrogen and ASP678 in the Mer kinase domain was crucial for activity. researchgate.netnih.gov By modifying the substituents on the pyrrolopyrimidine core, researchers were able to enhance potency and selectivity.
Another approach is the hybridization of different chemical scaffolds. For example, combining a furanopyrimidine scaffold with a 1,3-diketone fragment, inspired by MET inhibitors, led to the identification of potent dual MER/AXL inhibitors. acs.org This strategy aimed to replace a hydrophobic moiety to achieve dual activity while reducing off-target effects on EGFR. acs.org
Furthermore, medicinal chemistry efforts have focused on modifying specific chemical groups to improve selectivity. In one study, the derivatization of a pyridine (B92270) derivative to a pyrimidine (B1678525) derivative resulted in a compound that selectively inhibited Axl over Mer, thereby avoiding the retinal toxicity associated with Mer inhibition. nih.gov
| Inhibitor Scaffold | Optimization Strategy | Key Findings | Reference |
| 7-aryl-2-anilino-pyrrolopyrimidines | Structure-based design, modification of substituents | Identification of potent and selective Axl/Mer inhibitors. A salt bridge with ASP678 of Mer was found to be critical. | researchgate.netnih.gov |
| Furanopyrimidine | Scaffold hybridization with 1,3-diketone fragment | Discovery of dual MER/AXL inhibitors with attenuated EGFR activity. | acs.org |
| Pyridine derivatives | Derivatization to pyrimidine derivatives | Achieved selectivity for Axl over Mer, reducing off-target toxicity. | nih.gov |
Computational Modeling and Molecular Docking Approaches in Axl/Mer Inhibitor Design
Computational methods, including molecular docking and molecular dynamics (MD) simulations, are indispensable tools in the rational design of Axl/Mer inhibitors. frontiersin.org These techniques allow for the prediction of binding modes, affinities, and the exploration of the dynamic nature of inhibitor-protein interactions.
Molecular docking is widely used to screen virtual compound libraries and to predict the binding orientation of inhibitors within the Axl or Mer kinase domain. frontiersin.orgmdpi.com For example, docking studies were instrumental in understanding the binding mode of 7-aryl-2-anilino-pyrrolopyrimidines with the Mer kinase domain, highlighting the importance of interactions with the hinge region and the formation of a salt bridge. researchgate.net
MD simulations provide a more dynamic picture of the inhibitor-kinase complex, revealing conformational changes and the stability of interactions over time. researchgate.net For instance, MD simulations of cabozantinib-bound TAM kinases helped to elucidate the dynamic structural changes in the P-loop, αC-helix, and activation loop that are crucial for kinase activity. researchgate.net These simulations can also help to identify distinct active and inactive conformational states, which is valuable for designing inhibitors that target specific conformations. researchgate.net
In the absence of a wild-type Axl crystal structure, homology modeling has been employed to construct a model of the Axl kinase domain for docking experiments. frontiersin.org More recently, the use of a mutated Mer kinase (Mer(I650M)) as a crystallographic surrogate has enabled the structure-based optimization of Axl inhibitors. nih.govpdbj.org
| Computational Method | Application in Axl/Mer Inhibitor Design | Example | Reference |
| Molecular Docking | Predicting binding modes and affinities of inhibitors. | Docking of 7-aryl-2-anilino-pyrrolopyrimidines into the Mer kinase domain to guide SAR. | researchgate.net |
| Molecular Dynamics (MD) Simulations | Understanding the dynamic behavior and stability of inhibitor-kinase complexes. | Simulation of cabozantinib-bound TAM kinases to reveal conformational changes. | researchgate.net |
| Homology Modeling | Creating a 3D model of the Axl kinase domain when a crystal structure is unavailable. | Construction of an Axl active site model for in silico screening. | frontiersin.org |
| Surrogate Crystallography | Using a mutated homolog for structure-based design. | Optimization of 1H-imidazole-2-carboxamides as Axl inhibitors using a Mer(I650M) mutant. | nih.govpdbj.org |
Conformational States of Axl and Mer RTKs in Inhibitor-Bound Formulations
The conformational state of Axl and Mer RTKs is a critical determinant of their activity and how they interact with inhibitors. The kinase domain can exist in distinct conformations, primarily characterized by the orientation of the DFG motif.
The "DFG-in" conformation represents the active state of the kinase, where the aspartate residue of the DFG motif is oriented towards the ATP-binding pocket, ready to participate in catalysis. frontiersin.org In contrast, the "DFG-out" conformation is an inactive state where the DFG motif is flipped, exposing an allosteric binding site that can be targeted by type II inhibitors. frontiersin.org
The first crystal structure of the Axl kinase domain was solved in complex with a macrocyclic inhibitor, revealing two distinct conformational states. nih.govosti.gov One molecule in the asymmetric unit adopted an active conformation, while the other was in an inactive state, providing the first structural glimpse of what an active TAM receptor kinase may look like. nih.govosti.gov This structure also highlighted the role of the juxtamembrane region in enzyme activity. nih.govosti.gov
The binding of inhibitors can stabilize specific conformations. For example, the binding of the inhibitor merestinib (B612287) to MER induces a type II binding mode, stabilizing the DFG-out conformation. acs.org Similarly, molecular dynamics simulations have shown how the binding of inhibitors like cabozantinib (B823) can influence the conformational landscape of TAM kinases, revealing long-lived transition states between active and inactive forms. researchgate.net
Interplay of Axl/mer Signaling in Complex Biological Networks
Integration of Axl/Mer Pathways with Other Receptor Tyrosine Kinase Networks
The signaling cascades initiated by Axl and Mer are not isolated; they are deeply integrated with other critical cellular signaling hubs, including other receptor tyrosine kinase (RTK) networks. This crosstalk is a crucial aspect of their function and contribution to disease states. nih.gov
Activation of the Axl/Mer pathway can trigger downstream signaling through common effector proteins like phosphoinositide 3-kinase (PI3K) and the RAS/MAPK pathway, which are also central nodes for many other RTKs. aacrjournals.orgunimi.it For instance, Axl activation can lead to the phosphorylation of GRB2, which subsequently activates the RAS-RAF-MEK-ERK pathway, a cascade fundamental to cell proliferation. acs.org Similarly, Axl phosphorylates PI3K, leading to the activation of AKT, which promotes cell survival. acs.org
Research has revealed direct and indirect interactions between TAM receptors and other RTKs such as the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and MET. nih.govacs.org This integration highlights the complexity of the regulatory roles of Axl and Mer. acs.org Furthermore, Axl and Mer can form heterodimers with non-TAM family receptors. oncotarget.com For example, Axl can heterodimerize with the type I interferon receptor (IFNAR), and this interaction is pivotal in modulating immune responses. nih.govoncotarget.com This crosstalk underscores how targeting Axl and Mer can have broad effects, influencing pathways that are central to both normal physiology and pathological processes like cancer and inflammation. nih.gov
Role of Axl/Mer Signaling in Modulating the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components. Axl and Mer signaling plays a significant role in shaping this environment, often in ways that promote tumor progression and immune evasion. nih.govgoogle.com In the TME, activation of Axl and Mer receptors can trigger immune suppression, which hinders the body's ability to fight the cancer. google.com Consequently, targeting Axl and Mer is a strategy that can impact not only the tumor cells directly but also the supportive microenvironment that facilitates disease progression. nih.gov
Macrophages within the TME can exist in different functional states, or polarizations, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory, pro-repair M2 phenotype. Axl and Mer signaling is instrumental in directing this polarization. Research indicates that Axl/Mer signaling can polarize macrophages towards the M2 state. google.com These M2-like macrophages contribute to tumor progression by suppressing anti-tumor immunity and promoting tissue remodeling and angiogenesis. google.com Studies in knockout models have shown that macrophages lacking both Axl and Mer exhibit reduced expression of genes associated with the M2 phenotype. pnas.org This demonstrates a direct role for these receptors in establishing a pro-tumoral macrophage population within the TME.
The influence of Axl and Mer on the TME extends to the regulation of cytokine secretion, creating an immune milieu that can either support or suppress tumor growth. The role of TAM signaling in this context can appear paradoxical, as it is highly dependent on the specific cellular and disease context.
In some settings, such as prostate cancer, activation of Axl or Mer can induce the secretion of pro-inflammatory cytokines like IL-8, CXCL1, and CXCL2. nih.gov However, a more predominant role for Axl and Mer signaling is in the suppression of inflammation. ashpublications.orgpnas.org In antigen-presenting cells like dendritic cells and macrophages, TAM receptor activation inhibits the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α), following stimulation by agents like lipopolysaccharides. ashpublications.org This anti-inflammatory function is partly achieved through a negative feedback loop. Inflammatory signals can lead to the upregulation of Axl and Mer, which then bind to the IFNAR receptor and redirect signaling to activate Suppressor of Cytokine Signaling (SOCS) proteins, thereby dampening the inflammatory process to prevent excessive tissue damage. nih.gov
| Signaling Context | Effect on Cytokine Secretion | Key Cytokines Involved | Reference |
|---|---|---|---|
| Prostate Cancer Cells | Induction of Pro-inflammatory Cytokines | IL-8, CXCL1, CXCL2 | nih.gov |
| Antigen-Presenting Cells (e.g., Macrophages, Dendritic Cells) | Inhibition of Pro-inflammatory Cytokines | TNF-α | ashpublications.org |
| Innate Immune Response (Negative Feedback) | Upregulation of SOCS proteins to dampen inflammation | Downregulation of Type I IFN-driven cytokines | nih.gov |
Axl/Mer-Mediated Regulation of Efferocytosis and Immunosuppression Mechanisms
One of the most critical physiological functions of Axl and Mer is the regulation of efferocytosis, the process of clearing apoptotic (dying) cells. ashpublications.org This function is essential for tissue homeostasis and preventing autoimmunity. The TAM ligands, Gas6 and Protein S, act as bridging molecules, binding to phosphatidylserine (B164497) exposed on the surface of apoptotic cells and simultaneously to TAM receptors, primarily Mer, on phagocytic cells like macrophages. ashpublications.org
While essential for normal function, this process is co-opted in the tumor microenvironment to create an immunosuppressive shield. google.com By efficiently clearing apoptotic tumor cells, Axl/Mer-driven efferocytosis prevents the release of tumor antigens and pro-inflammatory signals that would normally alert the immune system to the presence of cancer. google.com This clearance of cellular debris without triggering inflammation leads to a state of immune tolerance, inhibiting the priming of tumor-specific T-cells and allowing the cancer to evade immune destruction. google.com Furthermore, Axl and Mer signaling actively suppresses the innate immune response, limiting the activation of dendritic cells and natural killer (NK) cells, which are crucial for anti-tumor immunity. google.compnas.org
Epigenetic and Transcriptional Regulation of Axl and Mer Expression in Research
The expression levels of Axl and Mer are tightly controlled, and their deregulation, particularly overexpression in cancer, is often a result of changes at the transcriptional level rather than gene mutations. nih.gov Research has identified several key mechanisms governing the transcription of the AXL and MER genes.
The promoter region of the AXL gene contains binding sites for several transcription factor complexes that can induce its expression. nih.gov These include Activator Protein 1 (AP1), Specificity Protein 1/3 (SP1/SP3), and the Hippo pathway effectors YAP/TAZ/TEAD. nih.gov The activity of these factors can be enhanced in cancer cells, leading to elevated Axl levels. For example, the YAP/TAZ/TEAD complex has been shown to regulate Axl expression in lung and gallbladder cancers. nih.gov
Epigenetic modifications also play a crucial role. The methylation of CpG islands within the GC-rich regions of the AXL promoter, where SP1 and SP3 bind, can inhibit the binding of these transcription factors and thereby suppress AXL gene expression. nih.gov This indicates that changes in the methylation status of the promoter can be a switch that turns Axl expression on or off. This detailed understanding of the regulatory mechanisms governing Axl and Mer expression is critical for developing therapeutic strategies aimed at modulating their activity. nih.gov
| Transcription Factor/Complex | Mechanism of Action | Associated Cancer Types (in research models) | Reference |
|---|---|---|---|
| Activator protein 1 (AP1) | Binds to promoter and activates transcription | Chronic Myeloid Leukemia, Bladder Cancer | nih.gov |
| SP1/SP3 | Binds to GC-rich regions in the promoter to induce expression | General mechanism | nih.gov |
| YAP/TAZ/TEAD | Regulates AXL expression as part of the Hippo pathway | Gallbladder, Hepatocellular, and Lung Cancers | nih.gov |
| Hypoxia Inducible Factor (HIF) | Regulates AXL promoter activity | Not specified | nih.gov |
| Myeloid Zinc Finger 1 (MZF-1) | Regulates AXL promoter activity | Not specified | nih.gov |
| CpG Methylation | Inhibits SP-driven transcription by blocking SP1/SP3 binding | General mechanism | nih.gov |
Methodological Advancements and Future Research Directions in Axl/mer in 1 Research
Development of Novel Biochemical and Biophysical Assays for Axl/Mer-IN-1 Studies
The precise characterization of the interaction between Axl/Mer-IN-1 and its targets, Axl and Mer kinases, is fundamental to understanding its mechanism of action. Biochemical and biophysical assays provide quantitative data on inhibitor potency, selectivity, and binding kinetics.
Biochemical kinase assays are routinely used to measure the inhibition of recombinant Axl and Mer enzyme activity in a cell-free system. These assays typically involve measuring the phosphorylation of a substrate peptide or protein by the kinase in the presence of varying concentrations of the inhibitor. For instance, studies on other Axl/Mer inhibitors have employed assays that measure the production of ADP coupled to the oxidation of NADH, monitored spectrophotometrically mdpi.com. High-throughput screening (HTS) biochemical assays are also utilized to identify potential inhibitors from large compound libraries nih.govresearchgate.net.
Cellular assays complement biochemical studies by assessing the inhibitor's effect in a more physiologically relevant context. These include assays measuring the auto-phosphorylation of Axl and Mer in various cell lines using techniques like Western blotting or ELISA-based platforms such as the Meso Scale Discovery (MSD) platform aacrjournals.orgnih.gov. Cellular assays can determine the half-maximal inhibitory concentration (IC50) of a compound in blocking kinase phosphorylation in cells aacrjournals.orgacs.org. For example, the inhibitor INCB081776 effectively blocked auto-phosphorylation of Axl or Mer in various cell lines with low nanomolar IC50 values aacrjournals.org. Similarly, CT413, another Axl/Mer inhibitor, blocked Axl and Mer autophosphorylation in cells with low nanomolar IC50 values researchgate.net.
Biophysical techniques, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can provide detailed information on binding kinetics and thermodynamics, including association and dissociation rates (kon and koff) and binding affinity (KD). While specific biophysical data for Ax1/Mer-IN-1 were not detailed in the search results, these methods are crucial for a comprehensive understanding of inhibitor-target interaction and are applicable to the study of this compound. The reported Kd of <0.1 μM for this compound against Axl/Mer RTKs suggests that biophysical methods could be employed to further characterize this interaction medchemexpress.com.
Novel assay development focuses on increasing throughput, improving sensitivity, and creating assays that better mimic the cellular environment, including the presence of endogenous ligands like Gas6 and Protein S, and the complexity of signaling networks. High-content imaging assays, for example, can assess the impact of inhibitors on Axl pathway activation by measuring downstream effectors like phospho-AKT in a high-throughput format nih.gov.
Future research directions involve developing more sophisticated assays that can distinguish between type I and type II inhibitors, assess target engagement in live cells, and evaluate the impact of inhibitors on Axl and Mer heterodimerization or interaction with other receptor tyrosine kinases (RTKs) cnr.itnih.govoncotarget.com.
Here is a table summarizing typical data points from biochemical and cellular assays for Axl/Mer inhibitors, based on the provided search results:
| Inhibitor | Target Kinase | Assay Type | Metric | Value | Source |
| INCB081776 | Axl | Biochemical | IC50 | 0.61 ± 0.31 nM | aacrjournals.org |
| INCB081776 | Mer | Biochemical | IC50 | 3.17 ± 1.97 nM | aacrjournals.org |
| INCB081776 | Axl | Cellular | IC50 | Low nM | aacrjournals.org |
| INCB081776 | Mer | Cellular | IC50 | Low nM | aacrjournals.org |
| CT413 | Axl | Biochemical | IC50 | 4 nM | researchgate.net |
| CT413 | Mer | Biochemical | IC50 | < 1 nM | researchgate.net |
| CT413 | Axl | Cellular | IC50 | 13 nM | researchgate.net |
| CT413 | Mer | Cellular | IC50 | Not specified | researchgate.net |
| XL092 | AXL | Biochemical | IC50 | Potent | aacrjournals.org |
| XL092 | MER | Biochemical | IC50 | Potent | aacrjournals.org |
| PF-07265807 | AXL | Biochemical | IC50 | 6.1 nM | probechem.com |
| PF-07265807 | MER | Biochemical | IC50 | 13.2 nM | probechem.com |
| Axl/Mer-IN-1 | Axl/Mer RTK | Binding | Kd | < 0.1 μM | medchemexpress.com |
Application of Proteomics and Metabolomics to Elucidate Downstream Effects of Axl/Mer Inhibition
Proteomics and metabolomics are powerful "omics" approaches used to gain a global understanding of the molecular changes that occur in response to Axl/Mer inhibition. These techniques can reveal the downstream signaling pathways affected, identify potential biomarkers of response or resistance, and provide insights into the altered metabolic state of cells or tissues.
Proteomics involves the large-scale study of proteins, including their expression levels, post-translational modifications (such as phosphorylation), and interactions mdc-berlin.de. Mass spectrometry-based proteomics is commonly used for quantitative proteome analysis, including techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification mdc-berlin.deufz.de. Phosphoproteomics, a subset of proteomics, specifically focuses on identifying and quantifying phosphorylated proteins, which is particularly relevant for studying the activity of kinases like Axl and Mer and their downstream signaling cascades mdpi.comaacrjournals.orgbiorxiv.org. Studies using phosphoproteomics have shown that Axl inhibition can decrease the phosphorylation of peptides involved in phosphatidylinositol-mediated signaling and cell adhesion/migration aacrjournals.org. Reverse Phase Protein Arrays (RPPA) can also be used to analyze changes in protein and phospho-protein levels in response to Axl/Mer inhibitors haematologica.org.
Metabolomics is the comprehensive study of metabolites, the small molecules involved in metabolic pathways mdc-berlin.de. Mass spectrometry (GC-MS and LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques used in metabolomics mdc-berlin.deufz.derevespcardiol.org. Metabolomics can reveal how Axl/Mer inhibition impacts cellular metabolism, potentially identifying vulnerabilities or adaptive mechanisms. Integrated analysis of proteomics and metabolomics data can provide a more holistic view of biological changes, linking alterations in protein expression and phosphorylation to changes in metabolic pathways metwarebio.comnih.gov. This integrated approach can help pinpoint key proteins and metabolites associated with the cellular response to Axl/Mer inhibition metwarebio.com.
Applying these techniques to this compound research would involve treating cells or animal models with the compound and then analyzing changes in the proteome and metabolome compared to untreated controls. This could help identify the specific signaling pathways and metabolic processes most affected by this compound, potentially revealing novel mechanisms of action or identifying biomarkers for patient stratification. For example, proteomics could identify changes in the phosphorylation status of key signaling proteins downstream of Axl and Mer, such as AKT and ERK nih.govnih.govresearchgate.netnih.gov. Metabolomics could explore how inhibiting Axl/Mer affects glucose metabolism, lipid synthesis, or amino acid pathways, which are often altered in diseases where Axl and Mer are implicated.
Future directions include the use of more advanced quantitative proteomics techniques, such as TMT or iTRAQ labeling, for higher multiplexing and accuracy, and the application of spatially resolved metabolomics to understand metabolic changes in specific cellular compartments or tissue regions. Time-resolved "omics" studies, such as pulsed stable isotope-resolved metabolomics (pSIRM), could provide dynamic insights into metabolic fluxes following inhibition mdc-berlin.de.
Advanced Imaging Techniques for Spatiotemporal Analysis of Axl/Mer Signaling
Advanced imaging techniques allow researchers to visualize and quantify Axl/Mer expression, localization, and activation in living cells and tissues, providing spatiotemporal insights into signaling dynamics.
Fluorescence microscopy, including confocal and live-cell imaging, can be used to track the cellular localization of Axl and Mer receptors and their downstream signaling components in real-time. This can help understand how ligand binding or inhibitor treatment affects receptor trafficking, clustering, and interaction with other proteins. Immunofluorescence staining of tissues or cells allows for the visualization of Axl and Mer expression patterns and their co-localization with other markers.
Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) techniques can be employed to study protein-protein interactions, such as Axl or Mer dimerization or their interaction with adaptor proteins, in living cells. These methods can provide insights into how inhibitors like this compound affect these interactions.
Molecular imaging techniques, particularly Positron Emission Tomography (PET), are being explored for non-invasive quantification of Axl expression in vivo acs.org. This involves developing radiolabeled probes, such as antibodies targeting Axl, that can be detected by PET imaging acs.org. While the search results focused on Axl-targeted antibody probes acs.org, similar approaches could potentially be developed to image Mer or even to assess target engagement of small molecule inhibitors like this compound in tumors or other tissues. This would be invaluable for patient selection and monitoring therapeutic response in clinical settings.
High-content imaging assays, as mentioned earlier, combine automated microscopy with image analysis software to quantify cellular phenotypes and signaling events in a high-throughput manner nih.gov. These assays can be used to assess the impact of Axl/Mer-IN-1 on cellular processes like proliferation, migration, invasion, and apoptosis, providing quantitative phenotypic data.
Future research will likely see the increased use of super-resolution microscopy techniques to visualize Axl/Mer signaling complexes at the nanoscale and the development of novel fluorescent or radiolabeled probes with improved specificity and pharmacokinetic properties for in vivo imaging. The application of advanced imaging to study the effects of this compound on immune cell interactions within the tumor microenvironment, where Axl and Mer play significant roles, is another promising direction patsnap.comnih.govpnas.org.
Systems Biology Approaches to Model Complex Axl/Mer Regulatory Networks
Axl and Mer are involved in intricate signaling networks with numerous upstream regulators and downstream effectors, and they also engage in crosstalk with other RTK pathways cnr.itnih.govoncotarget.comresearchgate.net. Systems biology approaches are essential for integrating diverse datasets (genomics, transcriptomics, proteomics, metabolomics) and building computational models to understand the complex regulatory logic of Axl/Mer signaling and predict the effects of interventions like Axl/Mer-IN-1.
Computational modeling can help simulate the behavior of Axl/Mer signaling pathways, analyze the impact of inhibiting one or both kinases, and identify key nodes or feedback loops that contribute to disease progression or resistance to therapy nih.govlemkelab.org. These models can incorporate data on protein-protein interactions, enzyme kinetics, and gene regulation to provide a dynamic representation of the signaling network.
Machine learning approaches are also being applied in the study of kinase inhibitors, including predicting the activity of Axl kinase inhibitors based on compound structure and other molecular descriptors researchgate.net. This can accelerate the identification of potent and selective compounds. Applying such approaches to this compound could involve using its structural information and activity data to predict its interactions with other kinases or its efficacy in different cellular contexts.
Future directions in this area include developing more sophisticated multi-scale models that integrate molecular signaling with cellular behavior and tissue-level effects. The use of single-cell "omics" data will enable the modeling of Axl/Mer signaling heterogeneity within a cell population. Applying these systems biology tools to study the effects of this compound could lead to a deeper understanding of its impact on the entire cellular system and help design more effective combination therapies.
Development of Axl/Mer-IN-1 as a Chemical Probe for Fundamental Biological Discoveries
Chemical probes are well-characterized small molecules that selectively inhibit a specific protein target, used to perturb biological systems and study the function of the target protein in fundamental biological processes. Given its reported activity against Axl and Mer medchemexpress.com, this compound holds potential as a chemical probe for studying the roles of these kinases.
To be considered a high-quality chemical probe, a compound should exhibit high potency and selectivity for its intended target in cellular assays, have demonstrated target engagement in cells, and produce a clear phenotypic effect related to the target's function. Selectivity profiling against a broad panel of kinases is crucial to ensure that observed biological effects are primarily due to Axl and Mer inhibition rather than off-target effects aacrjournals.orgprobechem.comchemicalprobes.org.
Using this compound as a chemical probe would involve applying it to various cell types or model organisms to investigate the specific functions of Axl and Mer in different biological contexts, such as immune cell regulation, phagocytosis, cell migration, and tissue repair nih.govoncotarget.compnas.orglemkelab.org. This could help delineate the distinct and overlapping roles of Axl and Mer, which can vary depending on the cell type and context nih.govnih.gov.
For example, this compound could be used to study the role of Axl and Mer in efferocytosis (the process by which phagocytic cells engulf apoptotic cells) nih.govoncotarget.com. By inhibiting Axl and Mer with this compound and observing the effect on efferocytosis in macrophages or other phagocytic cells, researchers can gain insights into the contribution of these kinases to this process.
Future efforts should focus on rigorously validating this compound as a chemical probe by conducting comprehensive selectivity profiling and target engagement studies. If validated, this compound could become a valuable tool for the research community to dissect the complex biology of Axl and Mer, leading to fundamental biological discoveries and potentially identifying new therapeutic opportunities. The Chemical Probes Portal provides guidelines and validation criteria for chemical probes, which could serve as a benchmark for evaluating this compound chemicalprobes.org.
Q & A
Q. How should researchers design experiments to determine the optimal concentration of Ax1/Mer-IN-1 for in vitro efficacy studies?
- Methodological Answer : Begin with dose-response assays using a logarithmic concentration range (e.g., 1 nM–100 µM) to identify IC50 values. Include positive and negative controls (e.g., solvent-only and known inhibitors). Validate results via triplicate runs with statistical analysis (ANOVA or Student’s t-test) to account for biological variability. Ensure cell viability assays (e.g., MTT) are conducted in parallel to distinguish cytotoxic effects from target inhibition . For reproducibility, document all parameters (e.g., incubation time, temperature, cell passage number) in the "Materials and Methods" section, adhering to journal guidelines for conciseness and clarity .
Q. What criteria should guide the validation of this compound’s structural identity and purity in novel synthesis protocols?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Compare spectral data (¹H/¹³C) to literature values for known analogs .
- High-Performance Liquid Chromatography (HPLC) : Ensure ≥95% purity with a retention time matching reference standards .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
For novel compounds, include elemental analysis and X-ray crystallography if applicable. Publish detailed spectra in supplementary materials to enable peer validation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s reported efficacy across different cancer cell lines?
- Methodological Answer : Conduct a meta-analysis of existing studies to identify variables such as:
- Cell line heterogeneity (genetic mutations, receptor expression levels) .
- Experimental conditions (serum concentration, hypoxia vs. normoxia) .
Design follow-up experiments using isogenic cell pairs (wild-type vs. mutant) to isolate genetic factors. Apply multivariate regression models to quantify the contribution of each variable to efficacy outcomes . Publish raw datasets and code in repositories like Zenodo to facilitate transparency .
Q. What strategies optimize this compound’s selectivity for Mer tyrosine kinase over structurally similar kinases (e.g., Axl)?
- Methodological Answer : Use computational docking simulations (e.g., AutoDock Vina) to map binding interactions and identify key residues in Mer’s ATP-binding pocket . Validate predictions via site-directed mutagenesis and kinetic assays (Kd, Ki). Compare inhibition profiles against a panel of 50+ kinases using competitive binding assays (e.g., KINOMEscan) . For structural insights, collaborate with crystallography groups to resolve co-crystal structures of this compound bound to Mer .
Q. How should researchers address conflicting data on this compound’s pharmacokinetic (PK) properties in preclinical models?
- Methodological Answer : Standardize PK protocols across labs by:
- Dosing regimens : Use identical formulations (e.g., PEGylated vs. free drug) and administration routes .
- Sampling intervals : Collect plasma/tissue samples at fixed time points (e.g., 0.5, 1, 2, 4, 8 h post-dose) .
- Analytical methods : Harmonize LC-MS/MS parameters (column type, ionization mode) to reduce inter-lab variability .
Perform cross-lab reproducibility studies and publish raw chromatograms and pharmacokinetic curves in supplementary files .
Data Presentation and Reproducibility
Q. What is the minimum dataset required to validate this compound’s mechanism of action in a peer-reviewed manuscript?
- Methodological Answer : Include:
- Biochemical assays : Dose-dependent inhibition curves (IC50, Hill slopes) .
- Cellular data : Apoptosis markers (e.g., caspase-3 cleavage), cell cycle arrest (flow cytometry) .
- In vivo efficacy : Tumor growth curves, body weight changes (for toxicity) .
- Negative controls : Vehicle-treated groups, scramble siRNA/CRISPR controls .
Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing, and reference all raw data files (e.g., Excel, GraphPad files) in the supplementary materials .
Ethical and Collaborative Considerations
Q. How can interdisciplinary teams mitigate bias in this compound’s translational research?
- Methodological Answer :
- Blinded studies : Assign separate teams for compound administration and data analysis .
- Pre-registration : Submit experimental protocols to platforms like Open Science Framework before data collection .
- Conflict of interest declarations : Disclose all funding sources and patents related to this compound .
Collaborate with biostatisticians to design randomized, powered studies and avoid data dredging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
